molecular formula C19H19N3O4S B2602589 N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide CAS No. 422278-44-2

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Cat. No.: B2602589
CAS No.: 422278-44-2
M. Wt: 385.44
InChI Key: PHIRALKALFBCDM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a sulfanylidene moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with isothiocyanates under basic conditions.

    Introduction of the Propanamide Side Chain: The propanamide moiety can be introduced via an amide coupling reaction using suitable reagents like carbodiimides.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or biocatalytic methods.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic agent for diseases due to its possible bioactivity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. The methoxy and sulfanylidene groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.

    Methoxy-substituted Aromatics: Compounds like 3,4-dimethoxybenzaldehyde.

    Thioamide-containing Compounds: Compounds like thiourea derivatives.

Uniqueness

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

422278-44-2

Molecular Formula

C19H19N3O4S

Molecular Weight

385.44

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O4S/c1-25-15-8-7-12(11-16(15)26-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)27/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,27)

InChI Key

PHIRALKALFBCDM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S)OC

solubility

not available

Origin of Product

United States

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